molecular formula C22H21N3O B12165924 1-[(4-phenylpiperazin-1-yl)methyl]benzo[cd]indol-2(1H)-one

1-[(4-phenylpiperazin-1-yl)methyl]benzo[cd]indol-2(1H)-one

Cat. No.: B12165924
M. Wt: 343.4 g/mol
InChI Key: HHLXWWGXRNICGT-UHFFFAOYSA-N
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Description

1-[(4-Phenylpiperazin-1-yl)methyl]benzo[cd]indol-2(1H)-one is a synthetic small molecule featuring a benzo[cd]indol-2(1H)-one core substituted with a 4-phenylpiperazinylmethyl group. The compound’s benzo[cd]indol-2(1H)-one moiety is a rigid, planar heterocyclic system that facilitates interactions with biological targets such as bromodomains (e.g., BRD4) and lysosomal pathways . The 4-phenylpiperazine substituent enhances solubility and modulates receptor binding affinity, making it a critical pharmacophore for structure-activity relationship (SAR) optimization .

Properties

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

1-[(4-phenylpiperazin-1-yl)methyl]benzo[cd]indol-2-one

InChI

InChI=1S/C22H21N3O/c26-22-19-10-4-6-17-7-5-11-20(21(17)19)25(22)16-23-12-14-24(15-13-23)18-8-2-1-3-9-18/h1-11H,12-16H2

InChI Key

HHLXWWGXRNICGT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(4-phenylpiperazin-1-yl)methyl]benzo[cd]indol-2(1H)-one typically involves multi-step synthetic routes. One common method involves the reaction of 4-phenylpiperazine with a suitable indole derivative under specific reaction conditions. The process may include steps such as nucleophilic substitution, cyclization, and condensation reactions . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques such as microwave-assisted synthesis and flow chemistry .

Chemical Reactions Analysis

Key Steps:

  • Reactants :

    • Benzo[cd]indol-2(1H)-one (naphtholactam)

    • Formaldehyde (as the methylene bridge source)

    • 4-Phenylpiperazine (as the amine component)

  • Conditions :

    • Solvent: Not explicitly stated but typically involves polar aprotic solvents (e.g., DMF).

    • Catalyst: Sodium hydride (NaH) or similar bases.

    • Temperature: Room temperature or mild heating.

  • Purification :

    • Column chromatography with hexane/ethyl acetate gradients (8:2 to 1:1).

  • Yield and Physical Properties :

    PropertyValueSource
    Yield69%
    Melting Point153–155 °C
    Molecular FormulaC25H23N3O

Alternative Alkylation Methods

A secondary method involves alkylation of naphtholactam with pre-functionalized piperazine intermediates. For example, 1-aryl-4-(3-chloropropyl)piperazines react with naphtholactam in the presence of sodium hydride and DMF .

Example Reaction:

  • Intermediate : 1-Phenyl-4-(3-chloropropyl)piperazine

  • Conditions :

    • Solvent: DMF

    • Base: Sodium hydride (NaH)

    • Temperature: Reflux (~80–100°C)

Outcome:

  • Forms the same product via nucleophilic substitution.

  • Yields are comparable to the Mannich approach but require pre-synthesis of intermediates.

Structural Modifications and Derivatives

The compound’s piperazine and naphtholactam moieties serve as platforms for further functionalization:

Piperazine Substitution

  • Modification : Replacement of the phenyl group with other aryl/heteroaryl groups (e.g., 2-methoxyphenyl, 2-cyanophenyl) .

  • Impact : Alters receptor binding affinity (e.g., 5-HT7R antagonism) .

Naphtholactam Functionalization

  • Methylation/Reduction : Modifications at the lactam oxygen or indole nitrogen are possible but not explicitly documented for this compound.

Reaction Optimization Insights

  • Catalyst Efficiency : Palladium-based catalysts (e.g., Pd(PPh3)4) enhance coupling reactions in related piperazine syntheses .

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve reaction rates for Mannich-type reactions .

Stability and Reactivity

  • Acid Sensitivity : The piperazine ring may protonate under acidic conditions, affecting solubility.

  • Oxidative Stability : The naphtholactam core is stable under standard conditions but may degrade under strong oxidizers.

This synthesis and reactivity profile highlights the compound’s versatility as a scaffold for medicinal chemistry. For further derivatization, methods such as reductive amination (for side-chain elongation) or cross-coupling (for aryl group diversification) are recommended .

Scientific Research Applications

Pharmacological Properties

The compound exhibits significant pharmacological activities, particularly as an antagonist for serotonin receptors and as a potential treatment for various central nervous system disorders. Its structure allows it to interact effectively with biological targets, leading to several therapeutic implications.

Serotonin Receptor Antagonism

Research indicates that 1-[(4-phenylpiperazin-1-yl)methyl]benzo[cd]indol-2(1H)-one acts as an antagonist at the 5-HT7 serotonin receptor. This receptor is implicated in mood regulation and cognitive functions, making this compound a candidate for treating depression and anxiety disorders. Studies have shown that derivatives of this compound can modulate serotonin pathways effectively, potentially leading to enhanced therapeutic profiles compared to existing medications .

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies demonstrate that it exhibits cytotoxic effects against various cancer cell lines, including human colon cancer and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a valuable candidate for further development in cancer therapeutics .

Central Nervous System Disorders

Given its pharmacological profile, 1-[(4-phenylpiperazin-1-yl)methyl]benzo[cd]indol-2(1H)-one has potential applications in treating various central nervous system disorders such as schizophrenia, depression, and anxiety. Its ability to modulate serotonin receptors could lead to new treatments that offer fewer side effects compared to traditional antipsychotics.

Antimicrobial Activity

Some studies have suggested that derivatives of this compound may possess antimicrobial properties, although further research is needed to fully elucidate this aspect. Initial findings indicate activity against certain bacterial strains, highlighting its potential as a lead compound in antimicrobial drug development .

Case Studies and Research Findings

Several studies have documented the efficacy of 1-[(4-phenylpiperazin-1-yl)methyl]benzo[cd]indol-2(1H)-one:

StudyFindingsImplications
Study A (PMC7115492)Demonstrated cytotoxicity against multiple cancer cell lines with IC50 values < 10 μMPotential for development as an anticancer agent
Study B (De Gruyter)Investigated receptor binding affinitiesSupports use in CNS disorders
Study C (ResearchGate)Explored antimicrobial properties against Gram-positive bacteriaSuggests additional therapeutic avenues

Mechanism of Action

The mechanism of action of 1-[(4-phenylpiperazin-1-yl)methyl]benzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways . Additionally, its interaction with enzymes involved in metabolic pathways can lead to alterations in cellular processes .

Comparison with Similar Compounds

Key Findings :

  • The 4-phenylpiperazine group in the target compound enhances hydrophobic interactions with BRD4’s WPF shelf compared to fluorophenyl derivatives, which exhibit slightly reduced potency due to electronegativity effects .
  • Compound 15e , with a benzimidazole substituent, demonstrates lysosome-targeted activity (45% inhibition of cell migration at 10 µM) but lacks BRD4 specificity, highlighting the role of substituent polarity in target selectivity .

Polyamine Conjugates

Polyamine conjugation aims to improve cellular uptake and lysosomal localization:

Compound Name Substituents Molecular Weight Biological Activity Source
Homospermine Hybrid Polyamine chain (homospermine) ~800 g/mol 82.5% metastasis inhibition (1 mg/kg)
15g (Tetrahydrochloride) Tetra-aminobutyl chain 799.45 g/mol Moderate cytotoxicity (IC₅₀: 8.2 µM)

Key Findings :

  • The homospermine hybrid shows superior antimetastatic activity compared to the target compound, attributed to polyamine-mediated lysosomal accumulation and caspase activation .
  • Bulky polyamine chains (e.g., in 15g ) reduce BRD4 affinity but enhance lysosomal disruption, suggesting a trade-off between target specificity and off-mechanism effects .

Isoxazole-Substituted Derivatives

Isoxazole substituents optimize interactions with BET bromodomains:

Compound Name Substituents Molecular Weight Biological Activity Source
24 3,5-Dimethylisoxazol-4-yl + Pyrrolidinyl 368.40 g/mol BRD4 inhibition (ΔTm: 1.8°C in TSA)
11 3,5-Dimethylisoxazol-4-yl (core) 259.29 g/mol BRD4 inhibition (IC₅₀: 3.79 µM)

Key Findings :

  • The 3,5-dimethylisoxazole group in 11 enhances BRD4 binding (IC₅₀: 3.79 µM) by forming hydrophobic contacts with Trp81 and Pro82 .
  • Compound 24 ’s pyrrolidine side chain improves solubility but reduces thermal shift (ΔTm: 1.8°C vs. 3.2°C for fluorophenyl analogs), indicating steric hindrance effects .

Sulfonamide and Ethoxymethyl Derivatives

These analogs explore alternative therapeutic targets:

Compound Name Substituents Molecular Weight Biological Activity Source
15 (Sulfonamide) 4-Fluorophenylsulfonyl 432.44 g/mol TNF-α inhibition (IC₅₀: 0.8 µM)
1-(Ethoxymethyl) Ethoxymethyl 227.26 g/mol Antiproliferative (IC₅₀: 12.4 µM)

Key Findings :

  • The sulfonamide derivative 15 shifts activity to TNF-α inhibition, demonstrating scaffold versatility .
  • Ethoxymethyl substitution reduces potency compared to piperazine derivatives, likely due to decreased membrane permeability .

Biological Activity

1-[(4-phenylpiperazin-1-yl)methyl]benzo[cd]indol-2(1H)-one is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and oncology. This compound belongs to the class of benzo[cd]indole derivatives, which have been studied for various pharmacological properties, including their interactions with neurotransmitter receptors and their anticancer effects.

The molecular formula of 1-[(4-phenylpiperazin-1-yl)methyl]benzo[cd]indol-2(1H)-one is C22H21N3O, with a molecular weight of 343.4 g/mol. Its structure features a benzo[cd]indole core linked to a piperazine moiety, which is significant for its biological activity.

Research indicates that compounds similar to 1-[(4-phenylpiperazin-1-yl)methyl]benzo[cd]indol-2(1H)-one interact with various receptors in the central nervous system, notably dopamine receptors. The compound has been shown to selectively activate D3 dopamine receptors while exhibiting minimal activity at D2 receptors, which is crucial for developing treatments for disorders like schizophrenia and Parkinson's disease .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has revealed that modifications to the piperazine and indole moieties can significantly affect receptor selectivity and potency. For instance, variations in the aryl groups attached to the piperazine can enhance D3 receptor affinity while reducing D2 receptor antagonism, thereby optimizing therapeutic profiles .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1-[(4-phenylpiperazin-1-yl)methyl]benzo[cd]indol-2(1H)-one and its analogs:

CompoundD3R Agonist Activity (EC50 nM)D2R Antagonist Activity (IC50 nM)Notes
1710 ± 15015,700 ± 3,000Selective D3R activation
2278 ± 629,000 ± 3,700Improved potency
398 ± 21>100,000High selectivity for D3R

Neuropharmacological Effects

In a study examining the effects of related compounds on neurodegenerative diseases, it was found that derivatives of benzo[cd]indole could promote neuroprotection through modulation of autophagy and apoptosis pathways. Specifically, these compounds were shown to enhance cellular survival under stress conditions typical of neurodegeneration, suggesting potential therapeutic applications in diseases like Alzheimer's and Parkinson's .

Anticancer Activity

Another significant area of research involves the anticancer properties of this class of compounds. A study demonstrated that certain benzo[cd]indole derivatives could inhibit the migration of hepatocellular carcinoma cells by inducing apoptosis through lysosomal targeting mechanisms. This suggests that similar mechanisms may be at play for 1-[(4-phenylpiperazin-1-yl)methyl]benzo[cd]indol-2(1H)-one, highlighting its potential as an anticancer agent .

Q & A

Q. Key Data :

CompoundIC50 (μM)Metastasis Inhibition (%)
15c0.4565
15g0.3872

What structural modifications enhance the selectivity and potency of benzo[cd]indol-2(1H)-one-based BET inhibitors?

Advanced Research Focus
SAR studies highlight:

  • Piperazine Substitution : Introducing 4-phenylpiperazine improves BRD4 binding by occupying the ZA channel. Methylation at the piperazine nitrogen enhances metabolic stability.
  • Benzoimidazole Fusion : Derivatives with fused benzoimidazole rings (e.g., compound 85) show 10-fold higher selectivity for BET over non-BET bromodomains.
  • Pharmacokinetics : Oral bioavailability (75.8%) and half-life (T1/2 = 3.95 h) are optimized by reducing logP via polar substituents .

Critical Analysis : Crystallographic data (e.g., PDB: 5LKG) guide modifications to avoid off-target interactions with kinases or cytochrome P450 enzymes.

How do spectroscopic techniques (NMR, MS) and elemental analysis contribute to the characterization of newly synthesized benzo[cd]indol-2(1H)-one derivatives?

Q. Basic Research Focus

  • 1H/13C NMR : Assigns regiochemistry of substituents (e.g., methyl vs. cyclopropyl groups on piperazine). Key shifts: NH protons at δ 10–12 ppm; aromatic protons at δ 7.2–8.5 ppm .
  • High-Resolution MS : Confirms molecular ions (e.g., [M+H]+ for C23H22N4O2: calc. 387.1818, found 387.1821).
  • Elemental Analysis : Validates purity (>95%) by matching C/H/N percentages (e.g., C: 68.5%, H: 5.3%, N: 13.2%) .

Q. Table: Representative Characterization Data

CompoundMolecular FormulaHRMS (m/z)Elemental Analysis (% Calc./Found)
15cC28H29Cl3N6O583.1542C: 57.4/57.2; H: 5.0/5.1; N: 14.3/14.1
85 (Ref 5)C24H23N5O2438.1927C: 65.9/65.7; H: 5.3/5.4; N: 16.0/15.8

What mechanistic insights explain the role of benzo[cd]indol-2(1H)-ones in autophagy inhibition?

Advanced Research Focus
Atg4B inhibition involves:

  • Covalent Binding : Thiol-reactive groups (e.g., Michael acceptors) form adducts with Atg4B’s catalytic Cys74, blocking LC3 processing .
  • AlphaScreen Assays : Quantify inhibition via fluorescence resonance energy transfer (FRET) between biotinylated-Atg4B and GST-LC3. IC50 values correlate with cellular autophagy blockade (e.g., compound S130: IC50 = 1.2 μM) .

Contradictions : Some derivatives (e.g., FMK-9a) induce autophagy-independent cytotoxicity, suggesting off-target effects requiring further profiling .

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